molecular formula C14H8N4O B3160010 6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidine-11-carbonitrile CAS No. 865659-95-6

6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidine-11-carbonitrile

Cat. No.: B3160010
CAS No.: 865659-95-6
M. Wt: 248.24 g/mol
InChI Key: AJAZCYDEANMXSB-UHFFFAOYSA-N
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Description

“6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidine-11-carbonitrile” is a complex organic compound with the molecular formula C14H8N4O . It is a type of chromenopirazolopyrimidinone (CPP) which was synthesized using microwave radiation in the absence of solvent by a multicomponent reaction .


Synthesis Analysis

The synthesis of CPP was achieved by a multicomponent reaction of 4-hydroxy-2H-chromen-2-one with 5-amine-1H-pyrazole and benzaldehyde . This process was carried out using microwave radiation in the absence of solvent . The multicomponent reaction, the Biginelli reaction, is a well-known method of the synthesis of azaheterocycles .


Molecular Structure Analysis

CPP exists as a mixture of tautomeric forms . The structure of these forms was examined by means of spectroscopic methods and quantum chemistry . The UV-Vis spectra obtained in different solvents of various polarities contain bands of all tautomeric forms .


Chemical Reactions Analysis

Decomposition of the absorption spectra of CPP in various solvents on the individual components of the absorption showed the presence of two tautomers . The molar ratios of tautomeric forms depend on the polarity of the solvent used .


Physical and Chemical Properties Analysis

The dipole moment changes (Δμ) in compounds similar to “this compound” were calculated to be 10.3, 12.8 and 19.0 D . Notably, compounds with similar structures exhibit excellent thermal stability .

Future Directions

The scientific community faces the challenge of creating complex organic compounds from simple substrates using environmental criteria, including the safety and efficiency of the synthetic procedures . The multicomponent reaction, the Biginelli reaction, is a well-known method of the synthesis of azaheterocycles . One option for the multicomponent synthesis conditions is the microwave exposure in the absence of solvent, with the addition of a Lewis acid catalyst . This could be a potential future direction for the synthesis of similar compounds.

Biochemical Analysis

Biochemical Properties

6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidine-11-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation . The inhibition of CDK2 by this compound leads to the disruption of cell cycle progression, thereby affecting cell proliferation and survival . Additionally, this compound may interact with other proteins involved in signal transduction pathways, further modulating cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspases and other apoptotic proteins . Furthermore, it can inhibit the proliferation of cancer cells by downregulating the expression of genes involved in cell cycle progression and survival . These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of CDK2, forming hydrogen bonds with critical amino acid residues such as Leu83 . This binding inhibits the enzymatic activity of CDK2, leading to cell cycle arrest and apoptosis. Additionally, this compound may modulate the activity of other enzymes and transcription factors, resulting in changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods . It may undergo degradation under extreme conditions, such as high temperatures or acidic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound or be further processed and excreted from the body . The interaction of this compound with metabolic enzymes can also influence metabolic flux and alter the levels of other metabolites in the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to specific proteins that facilitate its distribution to different cellular compartments . The localization and accumulation of this compound within tissues can significantly impact its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It may also be transported to the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins . The targeting of this compound to specific subcellular compartments is facilitated by targeting signals and post-translational modifications .

Properties

IUPAC Name

8-oxa-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,13,15-heptaene-15-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O/c15-5-9-6-16-18-7-10-8-19-12-4-2-1-3-11(12)13(10)17-14(9)18/h1-4,6-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJAZCYDEANMXSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN3C(=C(C=N3)C#N)N=C2C4=CC=CC=C4O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101167987
Record name 6H-[1]Benzopyrano[4,3-d]pyrazolo[1,5-a]pyrimidine-11-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101167987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865659-95-6
Record name 6H-[1]Benzopyrano[4,3-d]pyrazolo[1,5-a]pyrimidine-11-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865659-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6H-[1]Benzopyrano[4,3-d]pyrazolo[1,5-a]pyrimidine-11-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101167987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidine-11-carbonitrile
Reactant of Route 2
6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidine-11-carbonitrile
Reactant of Route 3
6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidine-11-carbonitrile
Reactant of Route 4
Reactant of Route 4
6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidine-11-carbonitrile
Reactant of Route 5
6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidine-11-carbonitrile
Reactant of Route 6
6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidine-11-carbonitrile

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